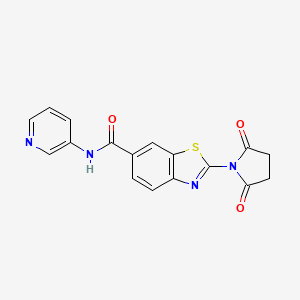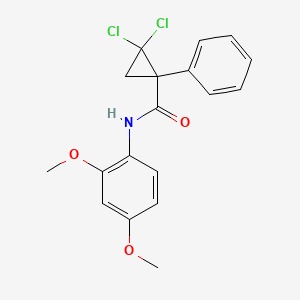
2,2-dichloro-N-(2,4-dimethoxyphenyl)-1-phenylcyclopropanecarboxamide
Description
"2,2-dichloro-N-(2,4-dimethoxyphenyl)-1-phenylcyclopropanecarboxamide" is a compound with a complex structure involving cyclopropane and benzamide moieties. This analysis will explore various aspects of this compound derived from academic research.
Synthesis AnalysisThe synthesis of cyclopropanecarboxamide derivatives often involves multi-step chemical reactions. For instance, the synthesis of related compounds has been achieved through methods such as acylation, amidogen, and hydroxymethyl reactions (Shen De-long, 2008). These processes may be relevant for the synthesis of "2,2-dichloro-N-(2,4-dimethoxyphenyl)-1-phenylcyclopropanecarboxamide."
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxamide derivatives often features specific orientations of substituents around the cyclopropane ring. For example, in similar compounds, the orientation of phenyl rings and other substituents has been observed to significantly influence the compound's properties (Collin, Evrard, & Durant, 1986). This would also be an important aspect of the structure of our compound of interest.
Chemical Reactions and Properties
Cyclopropanecarboxamides can participate in various chemical reactions, reflecting their reactivity. These reactions may include transformations related to their carboxamide group or reactions involving the cyclopropane ring. For similar compounds, reactions such as hydrogen bonding and interactions with other chemical entities have been reported (Lemmerer & Michael, 2008).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. Factors like molecular conformation, crystal packing, and intermolecular interactions play a crucial role. These properties have been studied in related cyclopropanecarboxamide derivatives through crystallography and spectroscopic methods (Cativiela, Díaz-de-Villegas, Galvez, & Lopez, 1995).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are dictated by the compound's functional groups and molecular arrangement. Studies on related compounds have shown that substituents on the cyclopropane ring and the nature of the amide group can significantly impact these properties (Yan, Liu, 2007).
properties
IUPAC Name |
2,2-dichloro-N-(2,4-dimethoxyphenyl)-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-23-13-8-9-14(15(10-13)24-2)21-16(22)17(11-18(17,19)20)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQAXEMXPXSOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




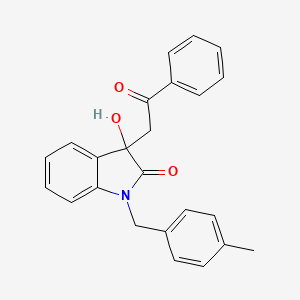

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4008601.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008607.png)
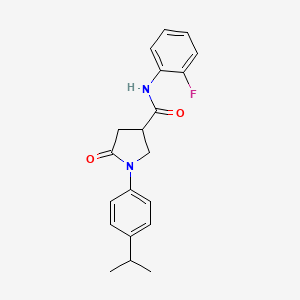
![N-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4008615.png)
![N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4008623.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B4008627.png)
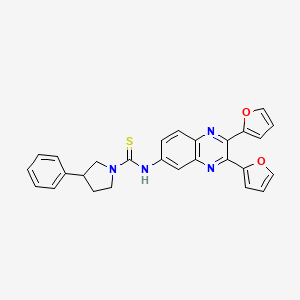
![N-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}acetamide](/img/structure/B4008643.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4008657.png)
![2-{[cyclopropyl(4-ethoxybenzyl)amino]methyl}-3-methoxyphenol](/img/structure/B4008664.png)
